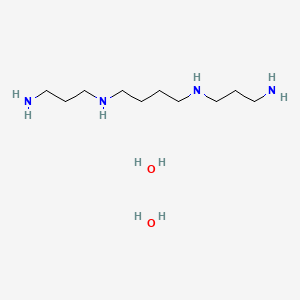

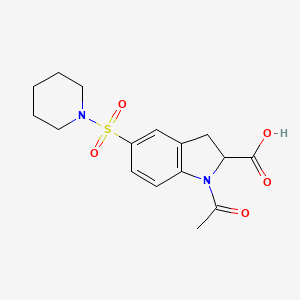

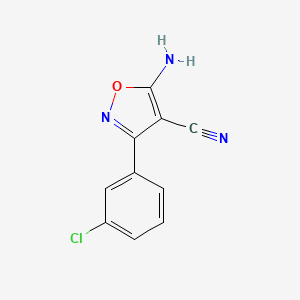

![molecular formula C15H20O5 B1321192 5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid CAS No. 834869-38-4](/img/structure/B1321192.png)

5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid, commonly referred to as 5-MEO-EBA, is an organic compound belonging to the class of benzene derivatives. It is a structural analog of the neurotransmitter serotonin and has been the subject of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis Techniques

- Effective Synthesis Methods : A study developed an effective method for synthesizing vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids using thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, a process involving interaction with 1,1'-carbonyldiimidazole (CDI) and subsequent base-promoted cycle opening of the intermediate compound. This method offers a high total yield of 90% for the desired acid, highlighting a robust approach for synthesizing complex molecules related to 5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid (Tkachuk et al., 2020).

Crystal Structures and Molecular Interactions 2. Crystal Structure Analysis : Research on benzoic acids, such as the analysis of two benzoic acids including the study of their crystal structures and secondary interactions, provides valuable insights into the molecular arrangement and potential activity of related compounds. The structural analysis reveals different motifs like chains, dimers, and rings connected through interactions such as C-H...π, π...π, and hydrogen bonding, which are crucial for understanding the bioactivity and structural stability of similar compounds (Dinesh, 2013).

- Coordination Polymers : The formation of coordination polymers from deprotonated benzene-1,3-dioic acid derivatives highlights the structural diversity and complexity these molecules can exhibit. Such compounds, characterized by single-crystal X-ray crystallography and other spectroscopic methods, show 2-fold interpenetrating three-dimensional frameworks, offering insights into the molecular architecture and potential applications of related benzoic acid derivatives (Yuanchun He et al., 2020).

Biological Interactions and Applications 4. Interaction with DNA : The interaction of benzoic acid derivatives with DNA, as seen in the study of Ru(II) complexes with 2-hydroxy-benzoic acid derivatives, demonstrates the potential biological relevance of these compounds. The synthesis, spectroscopic analysis, and structural studies of these complexes, including their DNA binding abilities, open up possibilities for the use of similar molecules in therapeutic and diagnostic applications (Nataraj Chitrapriya et al., 2011).

- Stress Tolerance in Plants : Benzoic acid derivatives, as indicated by research on their role in inducing multiple stress tolerance in plants, show that they can effectively enhance the resilience of plants to stressors like heat, drought, and chilling. This suggests potential agricultural applications where related compounds could be used to improve crop resistance to adverse environmental conditions (Senaratna et al., 2004).

Corrosion Inhibition and Material Protection 6. Corrosion Inhibition : The use of benzoic acid derivatives as corrosion inhibitors, as demonstrated in studies examining the protection of mild steel in acidic environments, showcases the practical applications of these compounds in industrial settings. The ability of these molecules to form protective layers on metal surfaces and their adsorption characteristics make them promising candidates for material preservation and maintenance (M. Rbaa et al., 2020).

Propiedades

IUPAC Name |

5-methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-11-5-6-13(12(10-11)15(16)17)18-8-9-20-14-4-2-3-7-19-14/h5-6,10,14H,2-4,7-9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKKUKJLOWUZIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCOC2CCCCO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610251 |

Source

|

| Record name | 5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |

CAS RN |

834869-38-4 |

Source

|

| Record name | 5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1321122.png)

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)